molecular formula C19H27N3O B12233146 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12233146
M. Wt: 313.4 g/mol
InChI Key: OTFJMAIQKZOMAI-UHFFFAOYSA-N
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Description

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a quinazolinone core, and a butyl side chain. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the butyl side chain. The quinazolinone core is then synthesized and attached to the piperidine ring through a series of cyclization and condensation reactions. Common reagents used in these reactions include butan-2-amine, piperidine, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinone derivatives .

Scientific Research Applications

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one apart is its unique combination of the piperidine ring, butyl side chain, and quinazolinone core. This unique structure contributes to its distinct chemical reactivity and potential pharmacological properties .

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(1-butan-2-ylpiperidin-4-yl)methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C19H27N3O/c1-4-14(2)21-11-9-16(10-12-21)13-22-15(3)20-18-8-6-5-7-17(18)19(22)23/h5-8,14,16H,4,9-13H2,1-3H3

InChI Key

OTFJMAIQKZOMAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(CC1)CN2C(=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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